alpha-Acetoxyphenylacetonitrile

Description

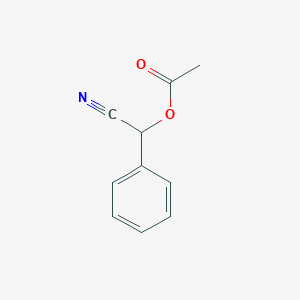

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[cyano(phenyl)methyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-8(12)13-10(7-11)9-5-3-2-4-6-9/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUXDFYRMYMEGCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C#N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70291463 | |

| Record name | cyano(phenyl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5762-35-6 | |

| Record name | 5762-35-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cyano(phenyl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Alpha Acetoxyphenylacetonitrile

Biocatalytic and Chemoenzymatic Synthetic Routes to alpha-Acetoxyphenylacetonitrile

The use of biological catalysts, such as enzymes, in organic synthesis offers a green and efficient alternative to traditional chemical methods. These biocatalytic and chemoenzymatic approaches are characterized by mild reaction conditions and high selectivity.

Nitrile Hydratase-Catalyzed Conversions of Related Substrates

Nitrile hydratases (NHases, E.C. 4.2.1.84) are enzymes that catalyze the hydration of nitriles to their corresponding amides. researchgate.net This enzymatic conversion is particularly advantageous for substrates that are sensitive to the high temperatures or extreme pH levels often employed in chemical hydration methods. researchgate.net The synthesis of this compound can be approached through the enzymatic hydration of a related nitrile precursor.

One of the key advantages of using nitrile hydratases is their high chemoselectivity, which allows for the specific conversion of the nitrile group even in the presence of other functional groups. researchgate.net However, the stability of the substrate and product under the reaction conditions is a critical factor. For instance, this compound is known to be susceptible to the spontaneous hydrolysis of its ester bond at a pH greater than 7. researchgate.net Therefore, maintaining the pH of the reaction medium within a suitable range is crucial to prevent product degradation. Racemization through the deprotonation of the alpha-position is also a possibility, although this process is generally slow in aqueous solutions. researchgate.net

| Enzyme | Substrate | Product | Key Considerations |

|---|---|---|---|

| Nitrile Hydratase (NHase) | Related Nitrile Precursors | alpha-Acetoxyphenylacetamide | pH control is critical to prevent ester hydrolysis of the product. researchgate.net |

Enzyme-Mediated Enantioselective Synthesis and Kinetic Resolution Strategies

Enzyme-mediated processes are highly valuable for the synthesis of chiral compounds due to their inherent stereoselectivity. mdpi.com Kinetic resolution is a widely used strategy to separate enantiomers from a racemic mixture, where an enzyme selectively reacts with one enantiomer at a much faster rate than the other. wikipedia.org This results in the separation of the unreacted, enantioenriched substrate from the product. wikipedia.org

Lipases are a common class of enzymes used for kinetic resolution, often employed in acylation or deacylation reactions. mdpi.com For the synthesis of enantiomerically pure this compound, a lipase could be used to selectively acylate one enantiomer of a precursor diol or deacylate one enantiomer of a di-acetylated precursor. The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E), with higher E values indicating better separation of the enantiomers.

Dynamic kinetic resolution (DKR) is an advanced strategy that combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer. nih.gov This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. This approach often involves the use of a chemo- or biocatalyst for the resolution step and a second catalyst for the racemization.

| Strategy | Enzyme Class | Principle | Potential Application |

|---|---|---|---|

| Kinetic Resolution | Lipases, Proteases | Selective reaction with one enantiomer in a racemic mixture. wikipedia.org | Separation of enantiomers of a precursor to this compound. |

| Dynamic Kinetic Resolution (DKR) | Lipases, Dehydrogenases (with a racemization catalyst) | Kinetic resolution coupled with in-situ racemization of the slow-reacting enantiomer. nih.gov | High-yield synthesis of a single enantiomer of a precursor. |

Integration with Hydroxynitrile Lyase Cascade Systems for Chiral Product Formation

Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of hydrogen cyanide (HCN) to aldehydes or ketones, producing enantiomerically enriched cyanohydrins. researchgate.net Mandelonitrile (B1675950), the direct precursor to this compound, can be synthesized from benzaldehyde and HCN. wikipedia.org The use of an HNL in this reaction can yield (R)-mandelonitrile with high enantiomeric excess. researchgate.net

Conventional Organic Synthesis Pathways and Methodological Advancements

While biocatalytic methods offer significant advantages, conventional organic synthesis remains a cornerstone for the production of many chemical compounds, including this compound.

Classical Chemical Transformations for this compound Formation

The classical synthesis of this compound typically involves a two-step process starting from benzaldehyde. The first step is the formation of mandelonitrile through the addition of a cyanide source, such as hydrogen cyanide or a cyanide salt, to benzaldehyde. wikipedia.orgresearchgate.net This reaction is a well-known cyanohydrin formation reaction.

The second step is the acetylation of the hydroxyl group of mandelonitrile. This is typically achieved by reacting mandelonitrile with an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a base catalyst to facilitate the reaction.

| Step | Reactants | Product | Reaction Type |

|---|---|---|---|

| 1 | Benzaldehyde, Hydrogen Cyanide (or cyanide salt) | Mandelonitrile | Cyanohydrin formation wikipedia.org |

| 2 | Mandelonitrile, Acetic Anhydride (or Acetyl Chloride) | This compound | Acetylation |

Optimization of Reaction Conditions for Improved Selectivity and Yields

The efficiency of the classical synthesis of this compound can be significantly enhanced by optimizing various reaction parameters. For the cyanohydrin formation step, factors such as the choice of cyanide source, solvent, temperature, and pH can influence the reaction rate and the equilibrium position. The use of a base catalyst is common to increase the rate of the nucleophilic attack of the cyanide ion on the carbonyl carbon of benzaldehyde.

For the acetylation step, optimization involves selecting the appropriate acetylating agent and catalyst, as well as controlling the reaction temperature and time. The goal is to achieve a high conversion of mandelonitrile to this compound while minimizing the formation of byproducts. Modern approaches to reaction optimization often employ statistical methods like factorial design to systematically study the effects of multiple variables on the reaction yield and selectivity. rsc.org High-throughput screening techniques can also be used to rapidly evaluate a large number of reaction conditions. nih.gov

Principles of Green Chemistry in this compound Synthesis

The application of the twelve principles of green chemistry provides a framework for developing more sustainable and environmentally benign methods for the synthesis of α-acetoxyphenylacetonitrile. These principles aim to reduce waste, minimize the use of hazardous substances, improve energy efficiency, and utilize renewable resources. The synthesis of α-acetoxyphenylacetonitrile, which involves the formation of a cyanohydrin (mandelonitrile) followed by its acylation, presents several opportunities for the implementation of green chemistry.

A primary focus of green chemistry is waste prevention . Traditional chemical syntheses often generate significant amounts of waste, and designing synthetic routes that minimize byproducts is a key goal. This is closely linked to the principle of atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. Catalytic methods are inherently superior to stoichiometric ones in this regard, as catalysts can be used in small amounts and often recycled.

The use of less hazardous chemical syntheses is another cornerstone of green chemistry. This involves selecting reagents and designing reactions that possess little to no toxicity to human health and the environment. For the synthesis of α-acetoxyphenylacetonitrile, this translates to avoiding toxic cyanide sources and hazardous solvents.

Designing safer chemicals , including the final product and any intermediates, is crucial. While the properties of α-acetoxyphenylacetonitrile are fixed, the synthetic process can be designed to minimize the generation of toxic impurities.

The principle of using safer solvents and auxiliaries is particularly relevant. Many organic reactions are carried out in volatile organic compounds (VOCs), which can have significant environmental and health impacts. Green approaches favor the use of water, supercritical fluids, or solvent-free conditions. Research has shown that enzymatic cyanohydrin synthesis can be performed in organic solvents like ethyl acetate (B1210297), which is a more environmentally friendly option than many traditional solvents.

Design for energy efficiency encourages conducting reactions at ambient temperature and pressure whenever possible. Biocatalytic methods, which typically operate under mild conditions, are advantageous in this respect.

The use of renewable feedstocks is a long-term goal of green chemistry. While the immediate precursors to α-acetoxyphenylacetonitrile are often derived from petrochemical sources, the use of biocatalysts, which are themselves renewable, is a step in this direction.

Reducing derivatives by avoiding unnecessary blocking groups or protection/deprotection steps can simplify synthetic routes and reduce waste. Direct, one-pot syntheses are favored under this principle.

Catalysis is a key enabler of green chemistry. Catalytic reagents are superior to stoichiometric reagents as they increase reaction efficiency and reduce waste. In the synthesis of α-acetoxyphenylacetonitrile, both biocatalysts and chemocatalysts can play a significant role. For instance, hydroxynitrile lyases (HNLs) can catalyze the enantioselective synthesis of the mandelonitrile intermediate, and lipases can be used for the subsequent acylation step. The use of heterogeneous catalysts, such as montmorillonite K10 for cyanosilylation, offers the advantage of easy separation and recycling.

Design for degradation focuses on creating products that break down into innocuous substances after their use. While the inherent biodegradability of α-acetoxyphenylacetonitrile is a fixed property, the use of biodegradable catalysts and solvents in its synthesis aligns with this principle.

Real-time analysis for pollution prevention involves developing analytical methodologies to monitor and control reactions in real-time to prevent the formation of hazardous substances.

Research Findings in Green Synthesis Approaches

Several research efforts have explored greener alternatives for the key steps in the synthesis of α-acetoxyphenylacetonitrile, primarily focusing on the use of biocatalysis.

Enzymatic Synthesis of Mandelonitrile:

The formation of mandelonitrile from benzaldehyde and a cyanide source is a critical step. The use of hydroxynitrile lyases (HNLs) has been shown to be an effective method for producing enantiomerically pure cyanohydrins. Performing this enzymatic reaction in organic solvents, such as ethyl acetate, can suppress the non-enantioselective chemical background reaction, leading to higher optical purity of the product. The enzyme can also be immobilized on a solid support, like cellulose, allowing for its recovery and reuse, which aligns with the principles of waste prevention and catalysis.

Enzymatic Acylation of Cyanohydrins:

Lipases are versatile enzymes that can catalyze the acylation of alcohols, including cyanohydrins. The enantioselective acylation of cyanohydrins using lipases in organic solvents like toluene has been demonstrated. This biocatalytic approach offers a green alternative to traditional chemical acylation methods that may use harsh reagents and produce significant waste.

| Enzyme | Substrate | Acyl Donor | Solvent | Enantioselectivity (E) |

| Porcine Pancreatic Lipase (PPL) | Aliphatic Cyanohydrins | Propionic Anhydride | Toluene | Good to Excellent (15->30) |

| Candida cylindracea Lipase (CCL) | Aliphatic Cyanohydrin Propionates | - | Toluene | Good to Excellent (15->30) |

This table presents generalized findings from studies on the enzymatic resolution of aliphatic cyanohydrins, which can be extrapolated to the synthesis of α-acetoxyphenylacetonitrile.

Solvent-Free and Alternative Acylation Methods:

Research into green acylation reactions has explored solvent-free conditions and the use of alternative, less hazardous acylating agents. For instance, stoichiometric solvent-free acetylation of phenols and alcohols has been achieved using acetic anhydride with a catalyst, reducing the need for volatile organic solvents. While not directly demonstrated for mandelonitrile, these methods suggest a potential green route for the acylation step. The use of environmentally benign cyanating reagents like K4[Fe(CN)6] also represents a greener approach to the synthesis of cyanohydrin esters.

| Method | Substrates | Acylating Agent | Conditions | Key Advantage |

| Catalytic Solvent-Free Acetylation | Phenols, Alcohols | Acetic Anhydride | Stoichiometric, Room Temp | Eliminates organic solvents |

| K4[Fe(CN)6] Mediated Cyanation | Aryl Chlorides | K4[Fe(CN)6] | - | Environmentally benign cyanide source |

This table highlights general green acylation and cyanation methods that could be applied to the synthesis of α-acetoxyphenylacetonitrile.

By integrating these green chemistry principles and research findings, the synthesis of α-acetoxyphenylacetonitrile can be made significantly more sustainable. The use of biocatalysts for both the cyanohydrin formation and the subsequent acylation, coupled with the use of greener solvents or solvent-free conditions, offers a promising pathway towards an environmentally responsible manufacturing process.

Reactivity and Mechanistic Investigations of Alpha Acetoxyphenylacetonitrile

Enzymatic Reactivity Profiles and Biocatalytic Transformations of alpha-Acetoxyphenylacetonitrile

Substrate Specificity of Nitrile Hydratases Towards alpha-Substituted Nitriles

Nitrile hydratases (NHases) are metalloenzymes that catalyze the hydration of nitriles to their corresponding amides. nih.govmdpi.com These enzymes have garnered significant industrial interest for processes like the production of acrylamide and nicotinamide. nih.govmdpi.com The substrate specificity of nitrile hydratases varies considerably among different microbial sources. While many NHases show a preference for aliphatic nitriles, several have demonstrated broad substrate specificity, encompassing aromatic and substituted nitriles. researchgate.netresearchgate.net

Research into various bacterial strains, particularly from the genus Rhodococcus, has revealed nitrile hydratases capable of converting a wide array of nitrile compounds. For instance, some nitrile hydratase systems from Rhodococcus are active on α-substituted arylaliphatic nitriles. csir.co.za This is significant as α-substitution can present steric hindrance that may limit the activity of other enzymes. The ability to hydrolyze compounds like mandelonitrile (B1675950) (an α-hydroxyphenylacetonitrile) and its derivatives highlights the potential of these enzymes for synthetic applications involving complex nitriles. csir.co.zawikipedia.org

The substrate scope of nitrile-hydrolyzing enzymes is a critical factor for their application in biocatalysis. Studies on the acidotolerant black yeast Exophiala oligosperma R1 showed that its nitrile-hydrolyzing system could convert various substituted phenylacetonitriles, although substrates with larger α-substituents, such as 2-phenylpropionitrile, were converted at significantly reduced rates. nih.gov In contrast, nitrile hydratase systems from certain Rhodococcus strains were found to hydrolyze α-substituted arylaliphatic nitriles to varying degrees. csir.co.za This demonstrates that the capacity of nitrile hydratases to accept α-substituted nitriles is not universal and is dependent on the specific enzyme.

| Enzyme/Organism Source | Substrate Class | Relative Activity/Notes |

|---|---|---|

| Rhodococcus sp. | Aliphatic, Aromatic, Unsaturated Nitriles | Exhibits broad substrate specificity. researchgate.net |

| Rhodococcus (general) | α-Substituted Arylaliphatic Nitriles | Capable of hydrolyzing compounds like 2-phenylpropionitrile and mandelonitrile. csir.co.za |

| Exophiala oligosperma R1 | Substituted Phenylacetonitriles | Converts various isomers; larger α-substituents reduce conversion rates. nih.govnih.gov |

| Rhodococcus erythropolis | Dinitriles | Shows high regioselectivity and substrate affinity towards dinitriles over mononitriles. tandfonline.com |

Theoretical and Computational Chemistry Approaches to this compound Reaction Mechanisms

Density Functional Theory (DFT) Studies of Reaction Pathways and Energy Landscapes

Density Functional Theory (DFT) has become a powerful method in computational chemistry for analyzing the reaction mechanisms of both chemical and enzymatic processes. diva-portal.orgnih.gov DFT allows for the investigation of molecular structures, reaction pathways, and the precise calculation of reaction energies for systems containing up to several hundred atoms. researchgate.net While enzymes themselves are often too large for a full DFT analysis, simplified models of the enzyme's active site can be used to gain significant insights. diva-portal.orgresearchgate.net

There are no specific DFT studies focused on the reaction pathways and energy landscapes of this compound found in the retrieved search results. However, the principles of DFT can be applied to understand its potential reactions. For instance, in the context of its hydrolysis by a nitrile hydratase, DFT could be used to model the enzyme's active site and the substrate binding. rsc.orgnih.gov

A computational study of the nitrile hydratase mechanism could involve the following steps:

Modeling the Active Site: Building a quantum mechanical model of the enzyme's active site, including the central metal ion (typically iron or cobalt) and the coordinating amino acid residues. nih.gov

Substrate Docking: Simulating the binding of this compound within the active site to determine the most favorable orientation for catalysis. mdpi.com

Mapping the Reaction Pathway: Calculating the energy changes as the reaction proceeds from the enzyme-substrate complex, through the transition state, to the enzyme-product complex. This would involve identifying key intermediates and calculating the activation energy barriers for each step. rsc.orgrsc.org

Investigating the Catalytic Mechanism: DFT calculations can help to elucidate the role of specific amino acid residues in the catalytic process, such as acting as proton donors or acceptors, and how the metal ion activates the nitrile group for nucleophilic attack. rsc.orgrsc.org

Such studies have been performed for nitrile hydratases with other substrates, revealing details like the activation of the nitrile by coordination to the metal center and the role of a sulfenate group as a nucleophile. rsc.orgrsc.org A similar approach could provide a detailed understanding of the enzymatic hydrolysis of this compound.

Elucidation of Catalytic Intermediates and Transition States in Biocatalytic Processes

The elucidation of catalytic intermediates and transition states is fundamental to understanding how enzymes achieve their remarkable catalytic efficiency. wikipedia.org According to transition-state theory, enzymes function by lowering the activation energy of a reaction, and they do this by binding the transition state more tightly than the substrate or product. wikipedia.orgnih.gov The transition state itself is an unstable, high-energy species with a very short lifetime, on the order of femtoseconds, making its direct experimental observation extremely challenging. wikipedia.orgnih.gov

No specific studies on the catalytic intermediates and transition states in biocatalytic processes involving this compound were found. However, a combination of experimental and computational methods is generally employed to study these transient species in enzyme-catalyzed reactions. nih.gov

Key Concepts and Methods:

Transition State Theory: This theory provides a framework for understanding reaction rates and enzyme catalysis. It posits that the rate of a reaction is determined by the concentration of the transition state complex. wikipedia.orgfiveable.me

Kinetic Isotope Effects (KIEs): KIE experiments are a powerful tool for probing the structure of the transition state. By measuring the change in reaction rate when an atom in the substrate is replaced by its heavier isotope, information about bond breaking and formation in the transition state can be obtained. nih.govnih.gov

Computational Modeling: Quantum mechanics, particularly DFT, and hybrid quantum mechanics/molecular mechanics (QM/MM) methods are used to calculate the structure and energy of the transition state. acs.orgescholarship.org These calculations can be correlated with experimental KIE data to generate a detailed three-dimensional model of the transition state. nih.govnih.gov

Transition State Analogs: Based on the predicted structure of the transition state, stable molecules that mimic its geometry and electronic properties can be designed and synthesized. nih.gov These transition-state analogs are often potent and highly specific enzyme inhibitors, providing further validation of the predicted transition state structure. nih.govnih.gov

In the context of the nitrile hydratase-catalyzed hydrolysis of this compound, these methods could be used to understand the precise mechanism of the hydration reaction. Computational modeling could identify the structure of the transition state for the nucleophilic attack of a water molecule (or an enzymatic group) on the nitrile carbon, and KIE studies could validate this structure experimentally. This would provide a complete picture of the catalytic cycle at the atomic level.

Emerging Research Directions and Interdisciplinary Perspectives on Alpha Acetoxyphenylacetonitrile

Innovations in Biocatalyst Discovery and Engineering for Nitrile Transformations

The transformation of nitrile compounds is a cornerstone of chemical synthesis, and the use of biocatalysts—enzymes—is a rapidly advancing frontier. Enzymes offer high selectivity and operate under mild conditions, making them attractive alternatives to traditional chemical methods. nih.gov For a substrate like alpha-acetoxyphenylacetonitrile, several classes of nitrile-metabolizing enzymes are of significant interest.

Key enzyme classes for nitrile transformations include nitrilases, nitrile hydratases, and amidases. nih.gov

Nitrilases directly convert the nitrile group (-CN) into a carboxylic acid (-COOH).

Nitrile hydratases convert the nitrile into an amide (-CONH2), which can then be further hydrolyzed to a carboxylic acid by an amidase .

The discovery of new biocatalysts with desired properties, such as high activity and enantioselectivity, often involves screening microorganisms from diverse environments. nih.gov Modern high-throughput screening methods, including colorimetric and fluorimetric assays, have accelerated the discovery process, allowing researchers to rapidly identify promising enzyme candidates for specific nitrile substrates. nih.gov

Once a suitable enzyme is identified, protein engineering techniques can be employed to enhance its properties. Site-directed mutagenesis and directed evolution can improve an enzyme's stability, substrate specificity, and catalytic efficiency for non-natural substrates like this compound. This tailored approach allows for the development of highly efficient and selective biocatalytic processes.

Table 1: Biocatalysts for Nitrile Transformation

| Enzyme Class | Reaction Catalyzed | Potential Product from this compound |

|---|---|---|

| Nitrilase | R-CN + 2H₂O → R-COOH + NH₃ | Mandelic acid acetate (B1210297) |

| Nitrile Hydratase | R-CN + H₂O → R-CONH₂ | 2-acetoxy-2-phenylacetamide |

| Amidase | R-CONH₂ + H₂O → R-COOH + NH₃ | Mandelic acid acetate (from the amide) |

Integration of Advanced Computational Chemistry for Predictive Synthesis and Mechanism Design

Computational chemistry has become an indispensable tool in modern chemical research, offering deep insights into reaction mechanisms and guiding the design of synthetic routes. The recent emergence of generative artificial intelligence (AI) is further revolutionizing this field by enabling the prediction of novel molecular structures and reaction pathways. arxiv.org

For this compound, computational methods can be applied in several ways:

Predictive Synthesis: AI and quantum chemistry models can predict the most efficient synthetic routes to this compound, potentially identifying novel strategies that minimize steps and maximize yield. These tools can analyze vast chemical reaction spaces to propose pathways that a human chemist might overlook.

Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model the transition states and reaction intermediates involved in the transformations of this compound. This is particularly valuable for understanding the selectivity of biocatalytic reactions, helping to explain why an enzyme favors one enantiomer over another.

Enzyme Engineering: Computational docking simulations can predict how this compound binds to the active site of an enzyme. This information is crucial for rational protein engineering, allowing scientists to make targeted mutations to improve the enzyme's performance. The ultimate goal is to develop predictive models that can design enzymes for specific tasks before any experiments are conducted in the lab. arxiv.org

The synergy between computational predictions and experimental validation accelerates the development of new and improved synthetic methods.

Sustainable Chemistry Approaches for Enhanced Synthetic Efficiency and Environmental Impact Reduction

The principles of green chemistry aim to design chemical processes that are more efficient, less hazardous, and environmentally benign. The synthesis and modification of this compound are prime candidates for the application of these principles.

Biocatalysis stands out as a key green chemistry technique. mt.com Compared to classical chemical synthesis, which often relies on harsh conditions, toxic reagents, and organic solvents, enzymatic reactions typically occur in water at ambient temperature and pressure. nih.gov This shift to aqueous reaction media and milder conditions significantly reduces energy consumption and the generation of hazardous waste. mt.com

For instance, the enzymatic hydrolysis of the nitrile group in this compound to a carboxylic acid avoids the use of strong acids or bases and high temperatures typically required for chemical hydrolysis. This not only makes the process safer but also prevents the formation of unwanted byproducts.

Table 2: Comparison of Synthetic Approaches

| Parameter | Conventional Chemical Synthesis | Biocatalytic Synthesis |

|---|---|---|

| Solvent | Often organic solvents | Primarily water |

| Temperature | Often elevated | Ambient |

| Pressure | Often elevated | Atmospheric |

| Catalyst | Heavy metals, strong acids/bases | Enzymes (biodegradable) |

| Selectivity | May be low (chemo-, regio-, enantio-) | Typically high |

| Environmental Impact | Higher | Lower |

By adopting biocatalytic and other green chemistry approaches, the chemical industry can improve the sustainability profile of processes involving this compound, making them more cost-effective and environmentally responsible. mt.com

Exploration of Novel Chemical Transformations and Reactivity Patterns for Future Applications

While the hydrolysis of the nitrile group is a primary transformation, the unique structure of this compound offers opportunities for a wide range of other chemical reactions. The nitrile group is a versatile functional group that serves as a precursor to various other functionalities, including amines and carboxylic acids. nih.gov

Research into novel transformations could unlock new applications for derivatives of this compound. For example:

Reductive Amination: The nitrile group can be reduced to a primary amine, yielding novel phenylglycine derivatives. These compounds are valuable building blocks for pharmaceuticals and other biologically active molecules.

Cycloaddition Reactions: Nitriles can participate in cycloaddition reactions to form heterocyclic compounds. For instance, reaction with nitrile oxides can lead to the formation of 4,5-dihydroisoxazoles, which are scaffolds of interest in medicinal chemistry. mdpi.com

Nucleophilic Addition: The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This reactivity can be exploited to form new carbon-carbon or carbon-heteroatom bonds, leading to a diverse array of complex molecules. The transformation of epoxides into β-hydroxynitriles in the presence of a cyanide source is an example of such a process catalyzed by enzymes. researchgate.net

Exploring these and other reactivity patterns will expand the synthetic utility of this compound, paving the way for the creation of novel compounds with potentially valuable properties for materials science, agrochemicals, and pharmaceuticals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.